![molecular formula C18H16FN3O5S B2385204 3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 895451-33-9](/img/structure/B2385204.png)
3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group, a fluorophenyl group, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the sulfonyl and fluorophenyl groups. Common synthetic routes may involve:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfonyl Group: This step often involves the reaction of a sulfonyl chloride with an amine or alcohol in the presence of a base.
Attachment of the Fluorophenyl Group: This can be done through nucleophilic aromatic substitution reactions, where a fluorine atom is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The sulfonyl and oxadiazole groups are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
- N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
- 3-[(4-fluorophenyl)sulfonyl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Uniqueness
What sets 3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, is a distinguishing feature that can influence its interaction with biological targets and its overall stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-(4-Fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound with significant potential in medicinal chemistry and materials science. Its molecular formula is C16H17FN4O3S, and it has garnered attention due to its unique structure that includes a sulfonyl group, an oxadiazole ring, and an aromatic methoxy group. This article explores the biological activity of this compound, presenting relevant research findings, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features several functional groups commonly associated with bioactive molecules:
- Sulfonyl Group : Known for its ability to enhance solubility and biological activity.
- Oxadiazole Ring : Associated with various pharmacological effects including antimicrobial and anticancer properties.
- Aromatic Methoxy Group : May influence the compound's interaction with biological targets.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits promising antimicrobial activity . Compounds containing oxadiazole rings have previously demonstrated efficacy against various bacterial strains and fungi, indicating a potential for this compound to act similarly.
Anticancer Activity
Research indicates that derivatives of oxadiazoles can exhibit anticancer properties . The structural characteristics of this compound suggest it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Comparative Analysis: Similar Compounds
A comparison with structurally similar compounds can provide insights into the biological activity of this compound. The following table summarizes notable compounds:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
2-phenyl-N-[4-[5-(trifluoromethyl)-2,5-dihydro-1,2,4-oxadiazol-3-yl]phenyl]propanamide | Contains trifluoromethyl group | Potential fungicidal properties |
3-[4-(benzenesulfonyl)phenyl]-5-(trifluoromethyl)-2,5-dihydro-1,2,4-oxadiazole | Features a benzenesulfonyl group | Investigated for antifungal activity |
N-methyl-N-(2-phenoxyethyl)-4-[5-(trifluoromethyl)-2,5-dihydro-1,2,4-oxadiazol-3-yl]benzamide | Incorporates a phenoxyethyl group | Explored for diverse biological activities |
The mechanism of action for this compound is not fully elucidated; however, it likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate biochemical pathways relevant to disease processes.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5S/c1-26-15-5-3-2-4-14(15)17-21-22-18(27-17)20-16(23)10-11-28(24,25)13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLRANVLTAIPTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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